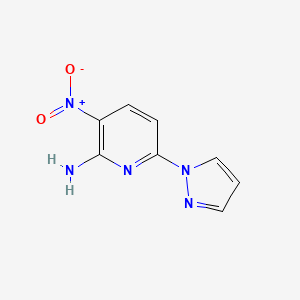

3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine

Description

3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a nitro group at position 3, an amine group at position 2, and a pyrazole ring at position 6. Its molecular formula is C₇H₆N₆O₂, with a molecular weight of 218.17 g/mol. This compound has been explored in medicinal chemistry and materials science due to its versatile structure .

Properties

Molecular Formula |

C8H7N5O2 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

3-nitro-6-pyrazol-1-ylpyridin-2-amine |

InChI |

InChI=1S/C8H7N5O2/c9-8-6(13(14)15)2-3-7(11-8)12-5-1-4-10-12/h1-5H,(H2,9,11) |

InChI Key |

JSWDIUNRVOQUJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine typically involves the following steps:

Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Formation of Pyrazole Ring: The nitrated pyridine is then reacted with hydrazine or its derivatives to form the pyrazole ring. This step often requires a catalyst and is carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 3-amino-6-(1H-pyrazol-1-yl)pyridin-2-amine.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors in the central nervous system.

Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The structural uniqueness of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine lies in its substitution pattern. Below is a comparison with analogous pyridine derivatives:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group at position 3 is common across all compounds, but substituents at position 6 vary. Piperidine (24c) and dimethylamine (24d) are electron-donating, while trifluoroethoxy (24e) and pyrazole are electron-withdrawing. This affects electronic density and reactivity.

Physicochemical Properties

- Solubility : The pyrazole group in the target compound may enhance solubility in polar solvents compared to 24c (piperidine) or 24e (trifluoroethoxy), which have hydrophobic moieties.

- Stability : The discontinued status of the target compound contrasts with the commercial availability of derivatives like 3-Nitro-6-(p-tolyl)pyridin-2-amine , suggesting stability issues or synthesis challenges unique to the pyrazole substituent.

Biological Activity

3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine is a pyridine derivative characterized by the presence of both a nitro group and a pyrazole ring. This unique structure contributes to its notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound has been investigated for its potential as an anticancer agent and antimicrobial compound , showcasing a variety of mechanisms that underline its efficacy.

Structural Characteristics

The structural formula of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine can be summarized as follows:

This compound features:

- A nitro group at the 3-position.

- A pyrazole ring at the 6-position of the pyridine structure.

These components are essential for its interaction with biological targets, enhancing its potential therapeutic applications.

Research indicates that the biological activity of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine is mediated through several mechanisms, including:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its role as a potential anticancer agent.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Modulation of Biological Pathways : Its ability to interact with multiple biological pathways positions it as a valuable compound in drug development and disease mechanism research.

Anticancer Activity

A variety of studies have examined the anticancer potential of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine. Below is a summary table of significant findings:

These studies highlight the compound's potential in targeting various types of cancer, with IC50 values indicating effective concentrations for inhibiting cell growth.

Antimicrobial Activity

While specific quantitative data on antimicrobial activity is less prevalent, initial findings suggest that 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine exhibits promising interactions with bacterial and fungal strains, warranting further investigation into its spectrum of activity.

Case Studies

Several case studies illustrate the application and effectiveness of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine in preclinical settings:

- Study on Cancer Cell Lines : In a comparative study involving multiple pyrazole derivatives, 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine was found to outperform several analogs in terms of cytotoxicity against MCF7 and NCI-H460 cell lines, indicating its superior anticancer properties.

- Mechanistic Insights : Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells, revealing that it activates specific signaling pathways associated with programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.